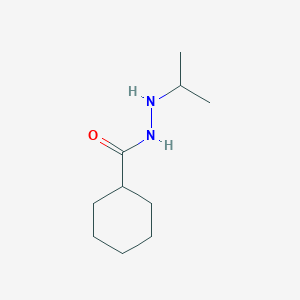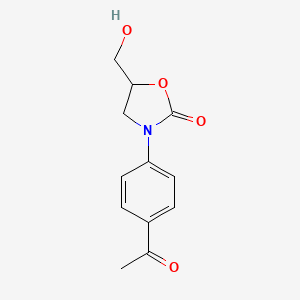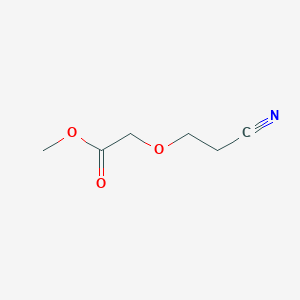
methyl (2S)-2-cyclopentyl-2-isocyanatoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl (2S)-2-cyclopentyl-2-isocyanatoacetate is an organic compound that features both an ester and an isocyanate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-cyclopentyl-2-isocyanatoacetate typically involves the reaction of cyclopentylamine with methyl chloroformate in the presence of a base to form the corresponding carbamate. This intermediate is then treated with phosgene to yield the desired isocyanate compound. The reaction conditions generally require an inert atmosphere and low temperatures to prevent decomposition of the reactive intermediates .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure precise control over reaction conditions. This method enhances the yield and purity of the final product while minimizing the risks associated with handling toxic reagents like phosgene .
化学反応の分析
Types of Reactions
methyl (2S)-2-cyclopentyl-2-isocyanatoacetate undergoes several types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts readily with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Alcohols: React with the isocyanate group under mild conditions to form urethanes.
Amines: React with the isocyanate group to form ureas, often requiring a catalyst to proceed efficiently.
Water: Hydrolyzes the isocyanate group, typically under ambient conditions.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
科学的研究の応用
methyl (2S)-2-cyclopentyl-2-isocyanatoacetate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: Utilized in the production of polyurethanes, which are important materials in the manufacture of foams, elastomers, and coatings.
Biological Studies: Investigated for its potential use in the modification of biomolecules and the development of novel drug delivery systems.
作用機序
The mechanism of action of methyl (2S)-2-cyclopentyl-2-isocyanatoacetate primarily involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The molecular targets often include amino groups on lysine residues and hydroxyl groups on serine and threonine residues .
類似化合物との比較
Similar Compounds
Methyl isocyanate: A simpler isocyanate compound used in the production of pesticides and polyurethane foams.
Cyclopentyl isocyanate: Similar in structure but lacks the ester functionality, making it less versatile in certain synthetic applications.
Uniqueness
methyl (2S)-2-cyclopentyl-2-isocyanatoacetate is unique due to the presence of both an ester and an isocyanate group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler isocyanates, making it a valuable intermediate in organic synthesis and materials science .
特性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
methyl (2S)-2-cyclopentyl-2-isocyanatoacetate |
InChI |
InChI=1S/C9H13NO3/c1-13-9(12)8(10-6-11)7-4-2-3-5-7/h7-8H,2-5H2,1H3/t8-/m0/s1 |
InChIキー |
HSFRPAJFWVHJBW-QMMMGPOBSA-N |
異性体SMILES |
COC(=O)[C@H](C1CCCC1)N=C=O |
正規SMILES |
COC(=O)C(C1CCCC1)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B8411904.png)








![10-Bromo-9-chloro-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline](/img/structure/B8411965.png)




